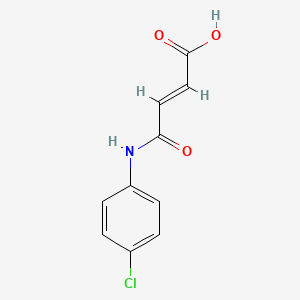

4-(4-Chloroanilino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQVXSNFILAQY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Chloroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-chloroaniline with maleic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:

These reactions are critical for modifying solubility and bioavailability in pharmaceutical applications .

Addition Reactions

The α,β-unsaturated system participates in conjugate additions:

Nucleophilic Additions

-

Thiols : Reacts with mercaptoethanol in THF to form β-thioether derivatives.

-

Amines : Primary amines (e.g., methylamine) undergo Michael addition at the β-position.

Electrophilic Additions

-

Halogens (e.g., Br₂ in CCl₄) add across the double bond, forming dihalogenated products.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic media cleaves the double bond, yielding 4-(4-chloroanilino)-2-oxosuccinic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing 4-(4-chloroanilino)butanoic acid.

Biological Interaction Mechanisms

-

Enzyme Inhibition : Competes with ATP in adenylyl cyclase binding (IC₅₀: 90 nM for AC2 activation) .

-

Antimicrobial Action : Disrupts fungal cell wall synthesis via chitin synthase inhibition .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45.6 |

| Michael Addition | 3.8 × 10⁻⁴ | 58.3 |

| Cyclization | 2.1 × 10⁻⁴ | 62.7 |

Scientific Research Applications

4-(4-Chloroanilino)-4-oxobut-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

Structurally related compounds differ primarily in substituents on the anilino ring or the butenoyl chain. Key analogs include:

Notes:

- logP: The chloro substituent increases hydrophobicity compared to methyl analogs. For example, 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid has a logP of 2.92, higher than the methyl-substituted analog (logP ~2.81) .

- †The dissociation constant (pKa) of 4-(4-Methylanilino)-4-oxobut-2-enoic acid is 2.81 ± 0.25, enabling acid-base titration for quantification .

Physicochemical Properties

- Solubility : The 4-methyl analog is water-insoluble but dissolves in organic solvents (e.g., isopropyl alcohol, acetone). Chloro-substituted derivatives likely exhibit even lower aqueous solubility due to increased hydrophobicity .

- Spectroscopic Data : The 4-methyl analog’s ¹H NMR spectrum shows signals at δ 6.24 (d, J = 12.2 Hz) and δ 6.92 (d, J = 12.1 Hz), corresponding to the α,β-unsaturated system. Chloro substituents would deshield adjacent protons, altering chemical shifts .

Biological Activity

4-(4-Chloroanilino)-4-oxobut-2-enoic acid, with the IUPAC name (E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid and CAS number 306935-74-0, is a compound characterized by its unique structural features that include a chloroaniline moiety attached to a butenoic acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The molecular formula of this compound is C10H8ClNO3, with a molecular weight of approximately 225.63 g/mol. It exhibits notable physical properties such as a melting point around 200 °C and a predicted boiling point of approximately 466.2 °C.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. The presence of the chloroaniline group is believed to enhance its interaction with various biological targets, potentially inhibiting enzymes or pathways involved in disease processes.

The mechanism through which this compound exerts its biological effects involves binding to specific cellular targets, influencing pathways related to inflammation and cancer progression. Studies have shown that it may inhibit key enzymes involved in these processes, leading to reduced cell proliferation and inflammation.

In Vitro Studies

In vitro studies have demonstrated promising results regarding the efficacy of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells while sparing normal cells, suggesting a targeted therapeutic potential.

Case Studies

Several case studies have highlighted its potential applications:

- Anti-inflammatory Effects : A study revealed that treatment with this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Anticancer Activity : Another investigation focused on breast cancer cell lines where the compound exhibited cytotoxic effects, leading to decreased viability and increased apoptotic markers.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Chloroaniline | Aniline derivative | Simple amine structure without carboxylic acid |

| 4-(Chlorophenyl)butanoic acid | Aliphatic carboxylic acid | Lacks the double bond characteristic of butenoic acids |

| 3-(4-Chloroanilino)propanoic acid | Propanoic acid derivative | Similar amine functionality but different carbon chain length |

The unique combination of the chloroaniline moiety and the butenoic acid structure in this compound may confer specific advantages in terms of reactivity and biological efficacy compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-chloroanilino)-4-oxobut-2-enoic acid, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-chloroaniline and maleic anhydride, analogous to the synthesis of its methyl-substituted analog (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid . Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis of maleic anhydride.

- Optimizing stoichiometry (e.g., 1:1 molar ratio of 4-chloroaniline to maleic anhydride).

- Purification via recrystallization using solvents like ethanol or acetone. Reported yields for analogs reach 94.23±0.69% under controlled conditions .

Q. How can the purity and structural identity of the synthesized compound be verified?

- Methodological Answer :

- Spectroscopic Analysis : Use IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) stretches. NMR (¹H and ¹³C) can resolve the α,β-unsaturated ketone system and aromatic protons .

- Titration : Acid-base titration is suitable for quantifying purity, as the dissociation constant (pKa) of related compounds is ~2.81±0.25, enabling precise determination in non-aqueous media .

Q. What solvents are suitable for solubility studies, and how do dielectric constants influence dissolution?

- Methodological Answer : The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar solvents (e.g., acetone, ethyl acetate). Solubility correlates with solvent dielectric constants (ε):

- High ε (e.g., DMF, ε=36.7): Enhanced solubility due to dipole-dipole interactions.

- Low ε (e.g., toluene, ε=2.4): Poor solubility. A solvent blend (e.g., ethanol:water 70:30) may improve dissolution for analytical purposes .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., -Cl vs. -CH₃) influence the reactivity and stability of 4-(aryl)anilino-4-oxobut-2-enoic acids?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic additions. This can be quantified via Hammett σ constants .

- Steric Effects : Bulkier substituents reduce reaction rates in cyclization or dimerization pathways. Comparative kinetics studies using HPLC or UV-Vis spectroscopy are recommended .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer :

- HPLC-MS : Use reversed-phase C18 columns with a mobile phase (e.g., acetonitrile:water + 0.1% formic acid) to separate impurities. MS detection identifies byproducts like unreacted 4-chloroaniline or maleic acid derivatives .

- Validation : Follow metrological guidelines (e.g., GOST R 8.736-2011) for precision (RSD <2%) and accuracy (spike recovery 95–105%) .

Q. How can computational modeling (e.g., DFT) predict the compound’s tautomeric equilibria or interaction with biological targets?

- Methodological Answer :

- Tautomerism : Use Gaussian or ORCA software to calculate energy differences between keto-enol tautomers. Solvent effects (e.g., PCM model) refine predictions .

- Docking Studies : AutoDock Vina or Schrödinger Suite can simulate binding to enzymes (e.g., kinases), leveraging crystallographic data from analogs like quinazolin-4(3H)-ones .

Q. Why do discrepancies in dissociation constants (pKa) occur across studies, and how should they be addressed?

- Methodological Answer : Variations arise from solvent choice, ionic strength, and temperature. Standardize measurements by:

- Using a unified solvent system (e.g., 0.1 M KCl in DMSO:water).

- Applying potentiometric titration with a glass electrode calibrated to NIST buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.